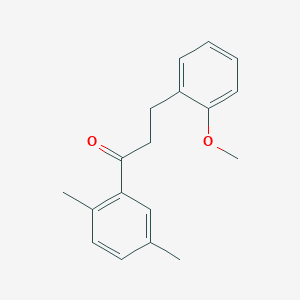

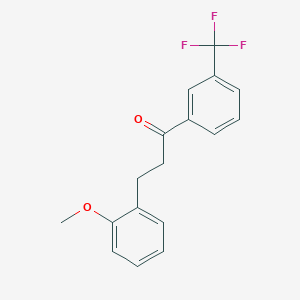

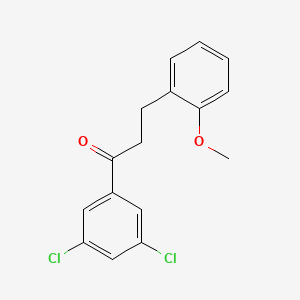

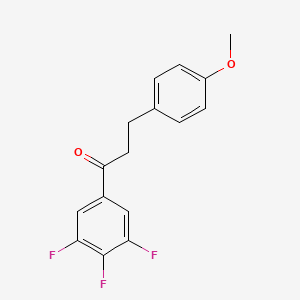

3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone" is a chemical of interest due to its potential applications in various fields, including material science and pharmaceuticals. Although the provided data does not directly discuss this compound, it includes information on structurally related compounds that can offer insights into its properties and synthesis.

Synthesis Analysis

The synthesis of related compounds often involves the aromatization of cyclohexenone derivatives, as seen in the preparation of Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate, which was achieved using iodine and methanol under reflux conditions . Similarly, the synthesis of 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol was accomplished by treating a triazole derivative with sodium methoxide . These methods suggest that the synthesis of "3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone" could also involve halogenated intermediates and nucleophilic substitutions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and quantum chemical calculations. For instance, the structure of Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate was confirmed by IR and single crystal X-ray diffraction studies . The geometrical parameters obtained from these studies are often in agreement with those calculated using density functional theory (DFT) . These techniques could be applied to determine the molecular structure of "3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone".

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied through various analyses, including molecular docking and natural bond orbital (NBO) analysis . For example, the electrophilic site strength of 1-phenyl-3(4-methoxyphenyl)-2-propenone was identified and analyzed from molecular electrostatic potential surface and Mulliken atomic charges analysis . These studies can provide insights into the potential reactivity of "3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone" in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been characterized through experimental and theoretical methods. The vibrational wavenumbers, hyperpolarizability, and stability of molecules arising from hyper-conjugative interactions and charge delocalization have been analyzed . Additionally, the influence of different solvents on the bandgap energies and non-covalent interactions has been investigated . These analyses are crucial for understanding the behavior of "3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone" in various environments and its potential applications.

Applications De Recherche Scientifique

Synthesis and Reactions in Organic Chemistry

Research has explored the synthesis and reactions of various compounds related to 3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone. For instance, Pimenova et al. (2003) investigated the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester and its reactions with various compounds, demonstrating the potential for creating diverse organic structures (Pimenova, Krasnych, Goun, & Miles, 2003).

Photochemistry

Raimer and Lindel (2013) explored the photoactivation of a compound closely related to 3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone, highlighting its utility in photochemical processes such as Friedel-Crafts alkylations (Raimer & Lindel, 2013).

Fluorescent Probes and Sensing Applications

Tanaka et al. (2001) discussed the application of related compounds as fluorescent probes for sensing pH and metal cations, pointing to the potential use of these compounds in chemical sensing technologies (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).

Analytical Chemistry

In analytical chemistry, Izquierdo and Carrasco (1984) described the use of a related compound, 3-(4-methoxyphenyl)-2-mercaptopropenoic acid, for the selective spectrophotometric determination of nickel in various materials (Izquierdo & Carrasco, 1984).

Antitumor Agents

Greene et al. (2016) synthesized a series of compounds including derivatives of 3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone, revealing their potent antiproliferative properties and potential as antitumor agents (Greene et al., 2016).

Corrosion Inhibition

Bentiss et al. (2009) investigated the use of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, a compound related to 3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone, in corrosion inhibition of mild steel, demonstrating its effectiveness in protecting metals in acidic environments (Bentiss et al., 2009).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

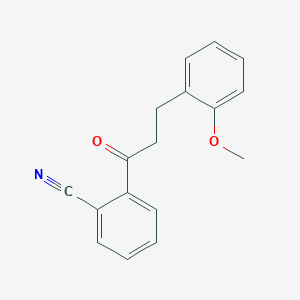

3-(4-methoxyphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3O2/c1-21-12-5-2-10(3-6-12)4-7-15(20)11-8-13(17)16(19)14(18)9-11/h2-3,5-6,8-9H,4,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNRRZOTZSDNRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644299 |

Source

|

| Record name | 3-(4-Methoxyphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone | |

CAS RN |

898776-46-0 |

Source

|

| Record name | 3-(4-Methoxyphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.